2-thieno[3,2-b]pyridin-5-ylethanol
Description
Properties
Molecular Formula |
C9H9NOS |
|---|---|
Molecular Weight |
179.24 g/mol |
IUPAC Name |
2-thieno[3,2-b]pyridin-5-ylethanol |
InChI |
InChI=1S/C9H9NOS/c11-5-3-7-1-2-9-8(10-7)4-6-12-9/h1-2,4,6,11H,3,5H2 |
InChI Key |
ONTRQBLGZCFMEX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CS2)N=C1CCO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-thieno[3,2-b]pyridin-5-ylethanol typically involves the cyclization of thiophene derivatives with pyridine rings. One common method includes the reaction of thiophene-2-carboxamides with formic acid to yield thieno[3,2-b]pyridine derivatives . Another approach involves the use of 2,2,6-trimethyl-4H-1,3-dioxin-4-one in xylene to produce β-keto amides, which are then cyclized to form the desired thieno[3,2-b]pyridine structure .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated synthesis platforms to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
2-thieno[3,2-b]pyridin-5-ylethanol undergoes various chemical reactions, including:
Oxidation: The ethanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding thieno[3,2-b]pyridine derivative without the ethanol group.
Substitution: The hydrogen atoms on the thieno[3,2-b]pyridine ring can be substituted with various functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Halogenation can be achieved using reagents like bromine (Br₂) or chlorine (Cl₂) under appropriate conditions.
Major Products Formed
Oxidation: Thieno[3,2-b]pyridine-5-carboxylic acid.
Reduction: Thieno[3,2-b]pyridine.
Substitution: Various halogenated thieno[3,2-b]pyridine derivatives.
Scientific Research Applications
Chemical Applications
Building Block for Synthesis
2-thieno[3,2-b]pyridin-5-ylethanol serves as a crucial building block in the synthesis of more complex heterocyclic compounds. Its unique structure allows chemists to create derivatives that can exhibit varied biological activities or serve as precursors for further chemical modifications.
Table 1: Synthetic Routes Involving this compound
| Reaction Type | Reactants | Conditions | Product |
|---|---|---|---|
| Cyclization | Thiophene derivatives + Pyridine rings | Acidic conditions | Thieno[3,2-b]pyridine derivatives |
| Alkylation | This compound + Alkyl halides | Base-catalyzed | Alkylated thienopyridines |
Biological Applications
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial properties. It has been studied for its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values demonstrating significant activity .
Case Study: Antimicrobial Activity
A study evaluated the antimicrobial activity of several thienopyridine derivatives, including this compound. The results showed promising antibacterial effects with MIC values ranging from 31.25 to 62.5 µg/mL against tested strains .
Anticancer Potential
The compound has also been investigated for its anticancer properties. It was found to inhibit the growth of triple-negative breast cancer cell lines at nanomolar concentrations. The mechanism involves interaction with specific cellular targets, suggesting potential for drug development in oncology .
Table 2: Biological Activity of this compound Derivatives
| Activity Type | Target Organism/Cell Line | MIC/IC50 Value |
|---|---|---|
| Antimicrobial | Staphylococcus aureus | 31.25 - 62.5 µg/mL |
| Anticancer | MDA-MB-231 (breast cancer) | Nanomolar range |
Medicinal Applications
Drug Development
The compound is being explored as a potential therapeutic agent for various diseases due to its ability to inhibit specific enzymes and receptors. For instance, it has shown promise as an inhibitor of phosphoinositide-specific phospholipase C, which is involved in cancer cell proliferation pathways .
Antiviral Properties
Recent studies have indicated that thieno[3,2-b]pyridine derivatives can act against viruses from the herpes family. This suggests that compounds like this compound could be developed into antiviral medications targeting these common viral infections .
Industrial Applications
Material Science
In industry, this compound is utilized in the development of advanced materials such as organic semiconductors and photovoltaic cells. Its electronic properties make it suitable for applications in organic electronics and solar energy conversion technologies.
Mechanism of Action
The mechanism of action of 2-thieno[3,2-b]pyridin-5-ylethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Substituent Effects
- Ethanol vs. Methanamine: The ethanol group in this compound likely improves solubility and hydrogen-bonding interactions compared to the methanamine group in thieno[2,3-b]pyridin-5-ylmethanamine . This could enhance its pharmacokinetic profile in drug design.
- Aromatic vs. Non-Aromatic Systems: Aromatized indenoquinoline derivatives exhibit higher DNA binding affinities than non-aromatized analogs (e.g., binding energy > -10 kcal/mol for aromatized compounds in PDB models) . By analogy, the fused aromatic system in this compound may promote stronger interactions with biological targets compared to non-aromatic heterocycles.
Physicochemical Properties
- Solubility: Ethanol-substituted thienopyridines are expected to exhibit higher aqueous solubility than methyl- or methoxy-substituted analogs (e.g., logP reduction by ~0.5–1.0 units) .
- Thermal Stability: Fused thienopyridines with aromatic systems (e.g., indolo[3,2-b]carbazoles) show high glass transition temperatures (>150°C), suggesting similar stability for this compound .
Q & A
Q. What are the established synthetic routes for 2-thieno[3,2-b]pyridin-5-ylethanol, and how do reaction conditions influence yield?
Answer: The synthesis typically involves multi-step strategies, including cyclization and functionalization. For example:
- Tosylation of ethanolamine derivatives : Ethanolamine intermediates can undergo tosylation to introduce sulfonate groups, enhancing reactivity for subsequent heterocyclic ring formation .
- Ring transformation : Thienopyridine cores are synthesized via reactions like the treatment of amino-thiophene carboxylic acids with ketones (e.g., cyclohexanone) to form spiro-oxazin intermediates, followed by acid-catalyzed rearrangement .
- Optimization : Yields depend on solvent polarity (e.g., DMF vs. THF), temperature (80–120°C), and catalysts (e.g., FeCl₃ for oxidative annulation in related thienothiophenes) .
Key considerations : Monitor reaction progress via TLC or HPLC. Purify via column chromatography (silica gel, ethyl acetate/hexane gradients). Typical yields range from 40–65%, with impurities arising from incomplete cyclization or byproducts .
Q. Which analytical techniques are critical for characterizing this compound, and how are data interpreted?
Answer:
- NMR spectroscopy :
- ¹H/¹³C NMR : Confirm regiochemistry of the thienopyridine ring. For example, coupling constants (J = 3–5 Hz in thiophene protons) distinguish substitution patterns .
- 2D NMR (COSY, HSQC) : Resolve overlapping signals in complex mixtures .
- HR-MS : Validate molecular formula (e.g., [M+H]⁺ peak matching theoretical mass within 5 ppm error) .
- X-ray crystallography : Resolve absolute configuration if single crystals are obtained (e.g., spiro-oxazin derivatives in related compounds) .
Data pitfalls : Impurities from synthetic byproducts (e.g., unreacted amines) can distort NMR integration. Cross-validate with elemental analysis .
Q. How should researchers assess the solubility and stability of this compound for experimental design?
Answer:
- Solubility : Test in DMSO (high solubility for stock solutions), ethanol, or acetonitrile. Avoid chlorinated solvents (risk of halogenation side reactions) .
- Stability :
- pH sensitivity : Evaluate stability in buffered solutions (pH 2–12). Thienopyridines may hydrolyze under strongly acidic/basic conditions .
Best practices : Pre-screen solvents via UV-Vis spectroscopy (λmax shifts indicate interactions) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize this compound for biological targets?
Answer:
- Core modifications : Introduce electron-withdrawing groups (e.g., -CF₃, -NO₂) at the pyridine ring to enhance binding to enzymatic pockets (e.g., KDM1A/LSD1 inhibition in thienopyrrole carboxamides) .
- Side-chain engineering : Replace the ethanol moiety with bioisosteres (e.g., propanol, glycols) to improve metabolic stability .
- Validation : Use in vitro assays (e.g., IC₅₀ measurements) paired with molecular docking (AutoDock Vina) to correlate substituent effects with activity .
Case study : Submicromolar inhibition (IC₅₀ = 0.162 µM) was achieved in KDM1A inhibitors by optimizing benzamide substituents .
Q. What strategies resolve contradictions in enzymatic inhibition data for thienopyridine derivatives?
Answer:
- Assay variability : Standardize conditions (e.g., ATP concentration, pH) across labs. Compare results using validated reference inhibitors .
- Metabolite interference : Perform LC-MS to detect degradation products during assays .
- Off-target effects : Use CRISPR-edited cell lines (e.g., KDM1A-KO) to confirm target specificity .
Example : Discrepancies in IC₅₀ values for KDM1A inhibitors may arise from differences in enzyme purity or detection methods (fluorometric vs. radiometric assays) .
Q. How can computational modeling guide the design of this compound derivatives with improved pharmacokinetics?
Answer:
- ADME prediction : Use tools like SwissADME to forecast logP (aim for 1–3), BBB permeability, and CYP450 interactions .
- MD simulations : Simulate ligand-enzyme binding (e.g., 100 ns trajectories in GROMACS) to identify stable conformations .
- QSAR models : Train on datasets of thienopyridine bioactivity to predict optimal substituents .
Limitations : Models may underestimate solvent effects or entropic contributions. Validate with wet-lab data .
Q. What protocols mitigate risks when handling this compound in aqueous or oxidizing environments?
Answer:
- Personal protective equipment (PPE) : Use nitrile gloves (EN 374 standard) and flame-retardant lab coats .
- Ventilation : Perform reactions in fume hoods with HEPA filters to capture volatile byproducts .
- Spill management : Neutralize with activated carbon or vermiculite; avoid water to prevent dispersion .
Emergency response : For skin contact, rinse with 1% acetic acid (neutralizes basic impurities) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
